molecular formula C16H10ClNO2 B11712702 (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 23336-93-8

(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11712702
CAS No.: 23336-93-8
M. Wt: 283.71 g/mol
InChI Key: XGBNPLHPMFBPJP-LCYFTJDESA-N
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Description

The compound (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one (molecular formula: C₁₆H₁₀ClNO₂) is a substituted oxindole derivative characterized by a 4-chlorophenyl-2-oxoethylidene group at the 3-position of the indol-2-one core. It is also known as DIA-001 and has been identified as a novel catalytic inhibitor of topoisomerase I (Topo1) . Mechanistically, DIA-001 binds to Topo1, forming a stable Topo1-drug-DNA ternary complex that disrupts DNA replication, induces G2/M cell cycle arrest, and activates apoptosis in cancer cells .

Properties

CAS No.

23336-93-8

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

(3Z)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C16H10ClNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9-

InChI Key

XGBNPLHPMFBPJP-LCYFTJDESA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)Cl)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-chlorobenzaldehyde with isatin in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one exhibit a variety of biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial and fungal strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several studies have explored the applications of This compound , highlighting its therapeutic potential:

  • Study on Anticancer Efficacy :
    • A recent study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Testing :
    • In vitro tests revealed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a new class of antibiotics.
  • Inflammation Model Research :
    • Animal models treated with this compound showed reduced markers of inflammation in conditions such as arthritis, supporting its role in anti-inflammatory therapy.

Mechanism of Action

The mechanism of action of (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Structural Analogues in the Oxindole Family

Several 3-substituted methylidene oxindoles share structural similarities with DIA-001 but differ in substituents and biological activities:

Compound Name Substituents Biological Activity Key Physical Properties References
DIA-001 (Target) 4-Chlorophenyl-2-oxoethylidene Topo1 inhibitor (anticancer) Not reported
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one 4-Chlorobenzylidene Unknown Solid-state structural data
(3Z)-3-[2-(4-Fluorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one 4-Fluorophenyl-2-oxoethylidene Unknown MFCD00814223; ZINC47957
(Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]isoindolin-1-one Isoindolinone core, 4-chlorophenyl Unknown NMR data (1H, 13C)
(Z)-3bf (Quinoxaline derivative) 4-Chlorophenyl-2-oxoethylidene, dihydroquinoxaline core Unknown Mp: 248–253°C; Yield: 51%

Key Observations :

Physicochemical and Spectroscopic Comparisons

  • Spectroscopic Data: The target compound’s IR and NMR profiles are unreported, but isoindolinone derivatives () show distinct 1H-NMR signals (e.g., aromatic protons at δ 7.5–8.0 ppm), aiding in structural differentiation .

Biological Activity

The compound (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, also known as a derivative of indole, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H15ClN2O2
  • Molecular Weight : 326.81 g/mol
  • SMILES Notation : C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1)C3=CC=CC=C3

The compound's structure features a chlorophenyl group and an indole moiety, which are known to contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of indole, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans and Aspergillus niger .

PathogenActivity
Escherichia coliEffective
Staphylococcus aureusEffective
Candida albicansEffective
Aspergillus nigerEffective

Antitubercular Activity

The compound has also shown promising results in antitubercular assays against Mycobacterium tuberculosis. In vitro studies demonstrated that it inhibited the growth of this pathogen, indicating potential for development into a therapeutic agent for tuberculosis .

Antiviral Activity

In the context of viral infections, derivatives of indole have been reported to possess anti-HIV activity. The mechanism appears to involve the inhibition of viral replication through interference with viral enzymes .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Immune Modulation : Some studies suggest that indole derivatives can modulate immune responses, enhancing host defense mechanisms against infections .

Case Studies and Research Findings

A notable study synthesized various 1,3-dihydro-2H-indol-2-one derivatives and evaluated their biological activities. Among these compounds, this compound was identified as one of the most potent against selected pathogens .

Q & A

Basic Questions

Q. What are the common synthetic routes for (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one, and what catalysts or reagents are critical for achieving the Z-isomer configuration?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 2-(4-chlorophenyl)-2-oxoacetaldehyde derivatives and 1,3-dihydro-2H-indol-2-one. Evidence from indole-based syntheses (e.g., hydrazonamide formation) suggests that acidic catalysts like acetic acid or p-toluenesulfonic acid are critical for promoting keto-enol tautomerism and stabilizing the Z-isomer . Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) further influence stereoselectivity. Monitoring via TLC and purification via column chromatography are standard .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the Z-configuration, particularly the coupling constants of olefinic protons (~12–14 Hz for trans configurations vs. <10 Hz for cis). Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of stereochemistry and molecular packing, as demonstrated in studies of analogous indole derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the carbonyl and chlorophenyl moieties .

Advanced Questions

Q. How can researchers optimize reaction conditions to enhance the yield of the Z-isomer while minimizing side products like the E-isomer or dimerization?

  • Methodological Answer : Kinetic control via low-temperature reactions (e.g., 0–25°C) and inert atmospheres (N₂/Ar) can suppress side reactions. Catalytic systems such as Lewis acids (e.g., ZnCl₂) or organocatalysts may improve regioselectivity. Evidence from similar oxoethylidene syntheses highlights the role of steric hindrance in solvents like THF to favor the Z-isomer . Post-reaction quenching with ice-cold water and rapid extraction also reduce byproduct formation .

Q. What strategies are effective for resolving discrepancies in NMR data interpretation, particularly when distinguishing between tautomeric forms or rotamers?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can elucidate tautomerism by observing signal coalescence at elevated temperatures. For rotameric equilibria, 2D NMR techniques (e.g., NOESY or COSY) identify through-space correlations. SC-XRD data (e.g., CCDC 1505246 for analogous structures) provide reference geometries to cross-validate spectral assignments . Computational methods (DFT or molecular docking) may predict stable conformers, aligning with experimental data .

Q. How should stability studies be designed to assess the compound’s degradation under varying pH, temperature, and light exposure?

  • Methodological Answer : Accelerated stability testing under ICH guidelines involves:

  • pH variation : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC-UV at 24/48/72-hour intervals.
  • Thermal stress : Expose solid and solution phases to 40–60°C for 1–4 weeks, analyzing for oxidation (e.g., ketone → carboxylic acid) or hydrolysis.
  • Photostability : Use a xenon lamp (ICH Q1B) to simulate UV/visible light exposure, with LC-MS identifying photolytic byproducts .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions, and how can these be experimentally validated?

  • Methodological Answer : The chlorophenyl group’s electron-withdrawing nature enhances electrophilicity at the α-carbon of the oxoethylidene moiety. Nucleophilic substitution (e.g., with amines) can be tracked via ¹H NMR by observing the disappearance of the CH₂CO signal. Oxidation studies using KMnO₄ or CrO₃ should quantify carboxylic acid formation via titration or FTIR (C=O stretch at ~1700 cm⁻¹). Isotopic labeling (e.g., ¹⁸O) may trace oxygen incorporation during oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s biological activity, such as antimicrobial vs. anticancer effects?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize testing using:

  • Dose-response curves (IC₅₀/EC₅₀ values) across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity).
  • Control experiments with known inhibitors (e.g., doxorubicin for cancer, ampicillin for bacteria).
  • Mechanistic studies : Flow cytometry for apoptosis vs. agar diffusion for antimicrobial activity. Cross-reference with structural analogs (e.g., triazole derivatives) to identify SAR trends .

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